molecular formula C24H25NO5 B11145793 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one

3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11145793
M. Wt: 407.5 g/mol
InChI Key: FTHQXXQYJVVVEM-UHFFFAOYSA-N
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Description

3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a piperidine ring, a chromenone core, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor and control the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the piperidine ring or the chromenone core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring and chromenone core play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one is unique due to its combination of a piperidine ring and a chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7,8-dihydroxy-4-methylchromen-2-one

InChI

InChI=1S/C24H25NO5/c1-15-18-7-8-20(26)22(28)23(18)30-24(29)19(15)14-21(27)25-11-9-17(10-12-25)13-16-5-3-2-4-6-16/h2-8,17,26,28H,9-14H2,1H3

InChI Key

FTHQXXQYJVVVEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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